molecular formula C7H5NO2 B1304943 2,3-Dihydroxybenzonitrile CAS No. 67984-81-0

2,3-Dihydroxybenzonitrile

Cat. No.: B1304943
CAS No.: 67984-81-0
M. Wt: 135.12 g/mol
InChI Key: XHPDHXXZBWDFIB-UHFFFAOYSA-N
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Description

2,3-Dihydroxybenzonitrile is an organic compound with the molecular formula C7H5NO2. It is a substituted catechol, characterized by the presence of two hydroxyl groups and a nitrile group attached to a benzene ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dihydroxybenzonitrile can be achieved through various synthetic routes. One common method involves the dealkylation of 2,3-dialkoxybenzonitrile using an aluminum salt-amine complex . Another approach is the oxidation of 2,3-dihydroxybenzaldehyde in the presence of formic acid, hydroxylamine hydrochloride, and sodium formate .

Industrial Production Methods: Industrial production of this compound typically involves a one-pot synthesis from 2,3-dialkoxybenzoic acid without isolating intermediates . This method is advantageous due to its efficiency and cost-effectiveness, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxybenzonitrile involves its ability to chelate metal ions, particularly iron. This chelation process is crucial in its role as an iron chelator, where it binds to iron ions and facilitates their removal from biological systems . The compound’s hydroxyl groups play a significant role in this binding process, forming stable complexes with metal ions.

Comparison with Similar Compounds

Comparison: 2,3-Dihydroxybenzonitrile is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical reactivity and binding properties. Compared to 2,4-Dihydroxybenzonitrile and 2,5-Dihydroxybenzonitrile, the 2,3-isomer exhibits distinct reactivity patterns in substitution and oxidation reactions. Additionally, its ability to form stable metal complexes makes it particularly valuable in pharmaceutical applications .

Properties

IUPAC Name

2,3-dihydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPDHXXZBWDFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987390
Record name 2,3-Dihydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67984-81-0
Record name 2,3-Dihydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67984-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxybenzonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987390
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Record name 2,3-dihydroxybenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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